Home > Products > Screening Compounds P72965 > Monohydroxy Melphalan (hydrochloride)
Monohydroxy Melphalan (hydrochloride) -

Monohydroxy Melphalan (hydrochloride)

Catalog Number: EVT-10945913
CAS Number:
Molecular Formula: C13H21Cl3N2O3
Molecular Weight: 359.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Monohydroxy Melphalan typically involves the hydrolysis of Melphalan hydrochloride. Various methods have been explored to enhance the purity and yield of this compound. One notable process includes:

  1. Hydrolysis Reaction: Melphalan hydrochloride undergoes hydrolysis in aqueous solutions, which can be facilitated by adjusting the pH to optimize conditions for producing Monohydroxy Melphalan.
  2. Organic Solvent Extraction: Following hydrolysis, the mixture is often subjected to extraction using organic solvents to isolate Monohydroxy Melphalan from other by-products.
  3. Purification Techniques: Techniques such as recrystallization and chromatography may be employed to achieve high purity levels, often exceeding 99% HPLC purity .
Molecular Structure Analysis

Monohydroxy Melphalan (hydrochloride) has a molecular formula of C13H18ClN2O3C_{13}H_{18}ClN_{2}O_{3}. Its structure features a hydroxyl group (-OH) attached to the phenyl ring of the original Melphalan molecule. The presence of this hydroxyl group significantly influences its biological activity and solubility properties.

Structural Data

  • Molecular Weight: Approximately 290.75 g/mol
  • Chemical Structure: The compound consists of a bis(2-chloroethyl)amino group attached to a phenylalanine backbone, with an additional hydroxyl group contributing to its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Monohydroxy Melphalan is primarily formed through hydrolytic reactions involving Melphalan hydrochloride. The key reactions include:

  1. Hydrolysis: The primary reaction where water reacts with Melphalan, resulting in the formation of Monohydroxy Melphalan and dihydroxy derivatives.
    Melphalan+H2OMonohydroxy Melphalan+other products\text{Melphalan}+\text{H}_2\text{O}\rightarrow \text{Monohydroxy Melphalan}+\text{other products}
  2. Degradation Pathways: Under physiological conditions, Monohydroxy Melphalan can further undergo metabolic transformations, influencing its pharmacological efficacy and safety profile .
Mechanism of Action

Monohydroxy Melphalan acts as an alkylating agent similar to its precursor, Melphalan. Its mechanism involves:

  1. DNA Interaction: The compound forms covalent bonds with DNA, leading to cross-linking that inhibits DNA replication and transcription.
  2. Cell Cycle Arrest: This DNA damage triggers cellular repair mechanisms; if unrepairable, it leads to apoptosis (programmed cell death).
  3. Therapeutic Implications: The effectiveness of Monohydroxy Melphalan in treating certain cancers stems from its ability to disrupt cancer cell proliferation by targeting their genetic material .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in tightly sealed containers away from direct sunlight.
  • pH Sensitivity: The stability and solubility can vary significantly with changes in pH, making careful formulation essential during drug preparation .
Applications

Monohydroxy Melphalan is primarily used in scientific research related to cancer treatment due to its role as an active metabolite of Melphalan. Its applications include:

  • Pharmacokinetic Studies: Understanding its behavior in biological systems aids in optimizing dosing regimens for patients receiving Melphalan therapy.
  • Development of Novel Formulations: Research into improving delivery methods for Monohydroxy Melphalan can enhance therapeutic outcomes while minimizing side effects.
  • Mechanistic Studies: Investigating how Monohydroxy Melphalan interacts with cellular components provides insights into its anticancer properties and potential for use in combination therapies .
Introduction to Monohydroxy Melphalan in the Context of Alkylating Chemotherapeutics

Role of Nitrogen Mustard Derivatives in Antineoplastic Therapy

Nitrogen mustard derivatives constitute a cornerstone of antineoplastic therapy due to their ability to form covalent bonds with Deoxyribonucleic Acid (DNA), inducing cytotoxic interstrand and intrastrand crosslinks. These bifunctional alkylating agents disrupt DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells. Melphalan (L-phenylalanine mustard), a phenylalanine-derived nitrogen mustard, exemplifies this class and has been clinically deployed for over six decades. Its primary applications include the treatment of multiple myeloma, ovarian carcinoma, and other hematological malignancies. The therapeutic efficacy of melphalan stems from its structural design: the phenylalanine moiety facilitates cellular uptake via amino acid transporters, while the bis(2-chloroethyl)amine groups enable DNA alkylation at guanine N-7 and adenine N-3 positions [2] [5] [9].

Table 1: Key Nitrogen Mustard Alkylating Agents and Their Clinical Applications

CompoundChemical FeaturesPrimary Clinical Use
MelphalanPhenylalanine-linked bis(chloroethyl)amineMultiple myeloma, Ovarian cancer
ChlorambucilAromatic carboxylic acid derivativeChronic lymphocytic leukemia
CyclophosphamideOxazaphosphorine prodrugLymphomas, Autoimmune conditions
BendamustinePurine-like benzimidazole ringChronic lymphocytic leukemia

The persistence of nitrogen mustards in modern oncology regimens—despite the advent of targeted therapies—underscores their irreplaceable role in inducing profound tumor cell death. High-dose melphalan remains the conditioning standard for autologous stem cell transplantation in eligible multiple myeloma patients, demonstrating superior progression-free survival compared to non-transplant approaches [4] [9]. Nevertheless, therapeutic efficacy is frequently compromised by metabolic degradation and resistance mechanisms, necessitating rigorous characterization of derivatives like monohydroxy melphalan.

Biogenesis of Monohydroxy Melphalan as a Hydrolytic Degradation Product

Monohydroxy melphalan hydrochloride (Synonyms: Hydroxymelphalan hydrochloride) is generated through the non-enzymatic hydrolysis of melphalan in aqueous environments. This degradation pathway occurs spontaneously in physiological solutions, including cell culture media, plasma, and intravenous infusion systems. Hydrolysis proceeds via nucleophilic substitution wherein water molecules attack the aziridinium intermediate—a transient electrophile formed during melphalan’s activation. This reaction sequentially replaces chlorine atoms with hydroxyl groups, yielding monohydroxy (monofunctional) and dihydroxy (inactive) derivatives [1] [3] [8].

The chemical transformation follows first-order kinetics and is influenced by multiple factors:

  • pH Dependency: Hydrolysis accelerates under alkaline conditions (pH > 7.0) due to enhanced nucleophilicity of hydroxide ions.
  • Temperature Sensitivity: Degradation rates increase exponentially at temperatures exceeding 25°C, necessitating cold-chain storage of clinical formulations.
  • Protein Binding: Albumin binding stabilizes melphalan, reducing hydrolysis; only unbound fractions degrade rapidly [1] [7].

Table 2: Degradation Products of Melphalan in Aqueous Solutions

Degradation ProductChemical StructureBiological Activity
Melphalan (Parent)Bis(2-chloroethyl)amino-L-phenylalanineDNA crosslinking, Cytotoxic
Monohydroxy Melphalan2-Hydroxyethyl-chloroethyl derivativeReduced alkylating capacity
Dihydroxy MelphalanBis(2-hydroxyethyl)amino-L-phenylalaninePharmacologically inactive

Monohydroxy melphalan retains limited alkylating capacity due to its single reactive chloroethyl group, enabling monoalkylation of DNA bases. However, it cannot form cytotoxic interstrand crosslinks—a prerequisite for melphalan’s antineoplastic potency. Consequently, monohydroxy melphalan exhibits significantly diminished cytotoxicity compared to the parent drug, with in vitro studies showing 5- to 10-fold higher half-maximal inhibitory concentration values in myeloma cell lines [1] [8]. This degradation pathway represents a critical determinant of melphalan bioavailability and therapeutic output.

Significance of Metabolite Monitoring in Optimizing Melphalan-Based Therapies

Quantitative assessment of monohydroxy melphalan and other degradation products is essential for pharmacokinetic profiling and therapeutic drug monitoring. Interpatient variability in melphalan clearance ranges up to 10-fold due to factors such as renal function, lean body mass, and genetic polymorphisms in metabolic enzymes like Cytochrome P450 3A4 (CYP3A4) and CYP3A5. Patients harboring CYP3A53/3 and CYP3A41B/1B genotypes exhibit elevated plasma melphalan concentrations and reduced progression-free survival, suggesting that hydrolysis to monohydroxy melphalan may modulate clinical outcomes [3] [7].

Analytical methodologies for monitoring include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables specific quantification of melphalan, monohydroxy melphalan, and dihydroxy melphalan in plasma with detection limits <10 ng/mL.
  • Stable Isotope Dilution: Uses deuterated internal standards to correct for matrix effects and hydrolysis during sample processing.
  • Activity-Based Protein Profiling: Identifies enzymatic contributors to melphalan metabolism beyond spontaneous hydrolysis [3] [7] [10].

Table 3: Analytical Methods for Melphalan and Degradation Product Quantification

MethodSensitivityKey ApplicationsLimitations
LC-MS/MS1–5 ng/mLPharmacokinetic studies, Therapeutic monitoringRequires specialized equipment
High-Performance Liquid Chromatography50–100 ng/mLStability testing in formulationsLower sensitivity for metabolites
ImmunoassaysVariableHigh-throughput screeningCross-reactivity with metabolites

Proteometabolomic analyses of melphalan-resistant multiple myeloma cells reveal that hydrolysis products coincide with metabolic adaptations—including upregulated pentose phosphate pathway activity and glutathione synthesis—that further diminish alkylating agent efficacy. Pharmacological inhibition of 6-phosphogluconate dehydrogenase or aldo-keto reductases (e.g., AKR1C family) restores melphalan sensitivity, validating metabolite monitoring as a gateway to overcoming resistance [3] [6] [10]. Consequently, real-time quantification of monohydroxy melphalan serves not merely as a stability indicator but as a pharmacodynamic biomarker guiding personalized dosing and adjunctive therapies.

  • Monohydroxy melphalan hydrochloride is a mandatory analyte in melphalan bioanalysis due to its formation in physiological fluids.
  • Its reduced cytotoxicity relative to melphalan necessitates strategies to minimize hydrolysis during drug preparation.
  • Integration of metabolite monitoring with genomic profiling (e.g., CYP3A status) may refine high-dose melphalan regimens.Future research should prioritize closed-system infusion devices to limit hydrolysis and synergistic inhibitors of compensatory metabolic pathways identified via proteometabolomic screening.

Properties

Product Name

Monohydroxy Melphalan (hydrochloride)

IUPAC Name

(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid;dihydrochloride

Molecular Formula

C13H21Cl3N2O3

Molecular Weight

359.7 g/mol

InChI

InChI=1S/C13H19ClN2O3.2ClH/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19;;/h1-4,12,17H,5-9,15H2,(H,18,19);2*1H/t12-;;/m0../s1

InChI Key

UYAOCCFUQBFMKY-LTCKWSDVSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl.Cl.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.